Home > Products > Screening Compounds P90070 > (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine
(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine - 1017357-82-2

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Catalog Number: EVT-3336680
CAS Number: 1017357-82-2
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: This compound is a novel zinc(II) µ-oxo-bridged-dimeric complex. It has been investigated for its potential as an anticancer metallodrug. It shows high thermal stability, indicating a strong affinity for hard nucleophiles. []
    • Relevance: This compound is a zinc complex incorporating the ligand BMIP, which is derived from (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine by reacting with 2,4-pentanedione. []
  • 1,3-Bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione (BMIP)

    • Compound Description: This compound is a ligand that coordinates to metal ions through its oxygen atoms. []
    • Relevance: This compound is synthesized by reacting two equivalents of (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine with one equivalent of 2,4-pentanedione. []
    • Compound Description: This complex forms when the zinc complex [Zn2(µ-O)2(BMIP)2] reacts with dimethylsulfoxide (DMSO). []
    • Relevance: This complex is a DMSO adduct of the zinc complex incorporating the ligand BMIP, which is derived from (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine by reacting with 2,4-pentanedione. []
    • Compound Description: This complex is formed by the displacement of DMSO from [Zn2(µ-O)2(BMIP)2(DMSO)] by N-methyl-imidazole (NMI). []
    • Relevance: This complex is an NMI adduct of the zinc complex incorporating the ligand BMIP, which is derived from (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine by reacting with 2,4-pentanedione. []
  • 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene (HL)

    • Compound Description: This compound is a ligand that, when combined with juglone and an oxidovanadium(IV) species, forms the complex VO(L)(Jug). This complex has shown potential in anticancer treatments due to its ability to interact with calf thymus DNA (CT DNA) and human serum albumin (HSA). Additionally, it can cleave pUC19 DNA in the presence of hydrogen peroxide. In vitro cytotoxicity studies against MCF-7, HPG-2, and HT-29 cancer cell lines, in comparison with HEK293 non-malignant fibroblasts, show the complex's cytotoxic properties when compared to free ligands, VOSO4, and cisplatin. []
    • Relevance: This compound shares the 5-methoxy-1-methyl-1H-benzo[d]imidazole moiety with (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine. []

    VO(L)(Jug)

    • Compound Description: This compound is an oxidovanadium(IV) complex that shows anticancer activity. It interacts with DNA and HSA, cleaves DNA in the presence of hydrogen peroxide, and exhibits cytotoxicity against various cancer cell lines. []
    • Relevance: The "L" ligand in this complex is derived from 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene, which shares the 5-methoxy-1-methyl-1H-benzo[d]imidazole moiety with (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine. []

    [Ru(L)(Ph2phen)(3,5-(NO2)2pcyd)] (1)

    • Compound Description: This compound is a ruthenium(ii) complex of NCN pincer and phenylcyanamide derivative ligands being studied as a potential photosensitizer (PS) for photodynamic therapy (PDT). It exhibits promising singlet oxygen production quantum yields comparable to currently available PSs. Additionally, it shows strong DNA-binding interactions, efficient DNA photocleavage, good uptake in cervical cancer cells (HeLa), low toxicity in the dark against both HeLa cells (IC50 > 300 μM) and non-cancerous MRC-5 cells (IC50 > 100 μM), and significant cytotoxicity upon light illumination at 420 nm, with good human plasma stability. []
    • Relevance: The "L" ligand in this complex is 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene, which shares the 5-methoxy-1-methyl-1H-benzo[d]imidazole moiety with (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine. []

    [Ru(L)(Me2phen)(3,5-(NO2)2pcyd)] (2)

    • Compound Description: This compound is a ruthenium(ii) complex of NCN pincer and phenylcyanamide derivative ligands being studied as a potential photosensitizer (PS) for photodynamic therapy (PDT). It exhibits promising singlet oxygen production quantum yields comparable to currently available PSs. Additionally, it shows strong DNA-binding interactions, efficient DNA photocleavage, and good uptake in cervical cancer cells (HeLa). []
    • Relevance: The "L" ligand in this complex is 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene, which shares the 5-methoxy-1-methyl-1H-benzo[d]imidazole moiety with (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine. []

    [Ru(L)(Cl2phen)(3,5-(NO2)2pcyd)] (3)

    • Compound Description: This compound is a ruthenium(ii) complex of NCN pincer and phenylcyanamide derivative ligands being studied as a potential photosensitizer (PS) for photodynamic therapy (PDT). It exhibits promising singlet oxygen production quantum yields comparable to currently available PSs. Additionally, it shows strong DNA-binding interactions, efficient DNA photocleavage, and good uptake in cervical cancer cells (HeLa). []
    • Relevance: The "L" ligand in this complex is 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene, which shares the 5-methoxy-1-methyl-1H-benzo[d]imidazole moiety with (5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine. []

Properties

CAS Number

1017357-82-2

Product Name

(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

IUPAC Name

(5-methoxy-1-methylbenzimidazol-2-yl)methanamine

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-13-9-4-3-7(14-2)5-8(9)12-10(13)6-11/h3-5H,6,11H2,1-2H3

InChI Key

GQGUVFRJNFDXFI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CN

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.